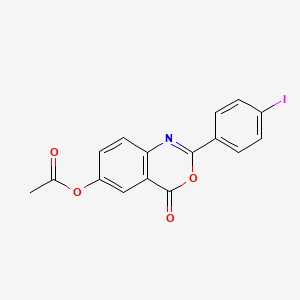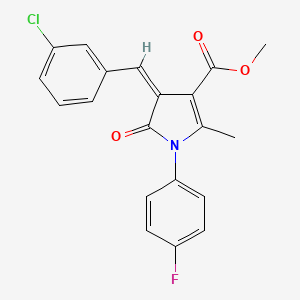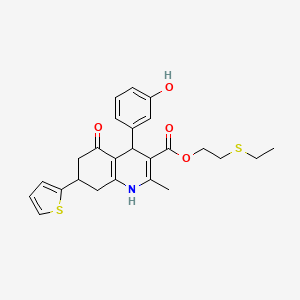
2-(4-iodophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a complex organic compound that features a benzoxazinone core structure with an iodophenyl and acetate substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through the cyclization of an appropriate anthranilic acid derivative with a suitable acylating agent.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-iodophenylboronic acid and the benzoxazinone intermediate.
Acetylation: The final step involves the acetylation of the hydroxyl group on the benzoxazinone ring using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoxazinone core and the iodophenyl group.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Acetic Anhydride: Used for acetylation.
Bases (e.g., Pyridine): Used to facilitate acetylation and other reactions.
Nucleophiles (e.g., Amines, Thiols): Used in substitution reactions.
Major Products
Hydrolysis Product: 2-(4-Iodophenyl)-4-oxo-4H-3,1-benzoxazin-6-ol.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Iodophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(4-iodophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can facilitate binding to these targets, while the benzoxazinone core can participate in various biochemical reactions. The acetate group may also play a role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenyl Acetate: A simpler analogue with similar reactivity but lacking the benzoxazinone core.
Benzoxazinone Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-(4-Iodophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is unique due to the combination of the iodophenyl group and the benzoxazinone core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and interactions.
Properties
Molecular Formula |
C16H10INO4 |
|---|---|
Molecular Weight |
407.16 g/mol |
IUPAC Name |
[2-(4-iodophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate |
InChI |
InChI=1S/C16H10INO4/c1-9(19)21-12-6-7-14-13(8-12)16(20)22-15(18-14)10-2-4-11(17)5-3-10/h2-8H,1H3 |
InChI Key |
SBRHSGQDTZSHQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-benzyl-N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B11634308.png)
![Tetramethyl 6'-[(3-chlorophenyl)carbamoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11634312.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11634318.png)
![(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11634323.png)
![5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634325.png)
![N-[(2E)-3-(2-phenylethyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11634328.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634329.png)

![ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634341.png)
![3-benzyl-5-[(2-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11634345.png)
![2-(2,6-dimethylphenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11634356.png)
![2-[(4-methoxybenzyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634368.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634369.png)

